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Compound of Interest

Compound Name: 2-Chloro-5-iodopyridine

Cat. No.: B1352245

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Chloro-5-iodopyridine. Due to the limited public availability of raw spectral data,
this document presents a summary of expected spectroscopic characteristics based on
available information and general principles of spectroscopic analysis for similar compounds.
Detailed experimental protocols for acquiring such data are also provided, alongside a visual
representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 2-Chloro-5-
iodopyridine. It is important to note that while the availability of NMR, IR, and Mass spectra is
confirmed by databases such as SpectraBase, the specific peak data is not publicly accessible.
[1] The data presented below is a combination of information from publicly available sources
and predicted values based on the chemical structure.

Table 1: 1H NMR Spectroscopic Data (Predicted)
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Note: Specific chemical shifts and coupling constants for 2-Chloro-5-iodopyridine are not
readily available in the public domain. The predicted values would show three distinct signals in
the aromatic region, with multiplicities determined by the coupling between adjacent protons.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (6) ppm Assignment
Data not publicly available C-2
Data not publicly available C-3
Data not publicly available C-4
Data not publicly available C-5
Data not publicly available C-6

Note: Precise 13C NMR chemical shifts for 2-Chloro-5-iodopyridine are not publicly available.
Five distinct signals are expected in the aromatic region of the spectrum.

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm-1)

Intensity

Assignment

Data not publicly available

C-H stretching (aromatic)

Data not publicly available

C=C and C=N stretching

(aromatic ring)

Data not publicly available

C-Cl stretching

Data not publicly available

C-I stretching

Data not publicly available

C-H bending (out-of-plane)

Note: Specific IR absorption peaks are not detailed in publicly accessible sources. The table

lists the expected characteristic absorption regions for the functional groups present in the

molecule.

Table 4: Mass Spectrometry (MS) Data

mlz

Relative Intensity (%)

Assighment

239/241

Data not publicly available

[M]+ (Molecular ion, showing

isotopic pattern for Cl)

Data not publicly available

[M-CI]+

Data not publicly available

[M-1]+

Data not publicly available

[C5H3N]+

Note: The mass spectrum is expected to show a molecular ion peak corresponding to the

molecular weight of 2-Chloro-5-iodopyridine (239.44 g/mol ), with an M+2 peak due to the

37Cl isotope.[2][3] Fragmentation would likely involve the loss of the halogen atoms.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Objective: To determine the chemical structure and connectivity of atoms in 2-Chloro-5-
iodopyridine.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

e Sample Preparation:

[¢]

Weigh approximately 5-10 mg of 2-Chloro-5-iodopyridine.

o

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCI3) in a clean, dry NMR tube.

[¢]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

[e]

Cap the NMR tube and gently agitate to ensure complete dissolution.
e 1H NMR Acquisition:
o Insert the sample into the NMR spectrometer.
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire a 1H NMR spectrum using a standard pulse sequence. Typical parameters
include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Following 1H NMR, acquire a proton-decoupled 13C NMR spectrum.

o Use a standard pulse sequence with a wider spectral width to cover the entire range of
carbon chemical shifts. A longer relaxation delay (e.g., 2-5 seconds) and a larger number
of scans are typically required due to the lower natural abundance and smaller
gyromagnetic ratio of 13C.

» Data Processing:

o Apply Fourier transformation to the acquired free induction decays (FIDs).
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[e]

Phase the resulting spectra and perform baseline correction.

o

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at
0 ppm).

o

Integrate the peaks in the 1H NMR spectrum and determine the chemical shifts,
multiplicities, and coupling constants.

o

Identify the chemical shifts of the peaks in the 13C NMR spectrum.
2. Infrared (IR) Spectroscopy
o Objective: To identify the functional groups present in 2-Chloro-5-iodopyridine.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

e Sample Preparation (ATR method):

o Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g.,
isopropanol) and allowing it to dry completely.

o Place a small amount of the solid 2-Chloro-5-iodopyridine sample directly onto the ATR
crystal, ensuring complete coverage of the crystal surface.

o Apply pressure using the ATR's pressure clamp to ensure good contact between the
sample and the crystal.

o Data Acquisition:
o Collect a background spectrum of the empty ATR crystal.
o Collect the sample spectrum over a typical range of 4000-400 cm-1.
o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

» Data Processing:
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o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the absorbance or transmittance spectrum.

o Identify the wavenumbers of the major absorption bands and correlate them to specific
functional groups and bond vibrations.

. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Chloro-5-
iodopyridine.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Sample Preparation:

o Prepare a dilute solution of 2-Chloro-5-iodopyridine in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate).

GC-MS Analysis:

o Gas Chromatography (GC) Conditions:

Injector Temperature: Typically set to 250 °C.

» Column: A suitable capillary column (e.g., a non-polar or medium-polarity column like a
DB-5ms).

= Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few
minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10
°C/min).

» Carrier Gas: Helium at a constant flow rate.
o Mass Spectrometry (MS) Conditions:
» |onization Mode: Electron lonization (EIl) at a standard energy of 70 eV.

» Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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» Scan Range: A wide mass range to detect the molecular ion and fragment ions (e.g.,
m/z 40-400).

o Data Processing:

o Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 2-Chloro-
5-iodopyridine.

o Extract the mass spectrum for that peak.

o Identify the molecular ion peak and analyze the fragmentation pattern to deduce the
structure of the fragment ions.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
compound like 2-Chloro-5-iodopyridine.
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Caption: Workflow for the spectroscopic characterization of 2-Chloro-5-iodopyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. dev.spectrabase.com [dev.spectrabase.com]

2. 2-Chloro-5-iodopyridine | C5H3CIIN | CID 4397176 - PubChem
[pubchem.ncbi.nim.nih.gov]

3. chemscene.com [chemscene.com]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-5-iodopyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352245#spectroscopic-data-of-2-chloro-5-
iodopyridine-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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